1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride

Medicinal Chemistry Structure–Activity Relationship (SAR) Scaffold Enumeration

1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanamine hydrochloride [CAS not explicitly registered for the HCl salt; the free base CAS is 1039833-39-0] is a heterocyclic building block consisting of a 1,2-oxazole (isoxazole) core substituted at the 3-position with a cyclobutyl ring and at the 5-position with an aminomethyl group, supplied as the hydrochloride salt to enhance aqueous solubility and handling. The compound bears a primary aliphatic amine handle suitable for amide bond formation, reductive amination, or urea/thiourea coupling, positioning it as a modular intermediate in medicinal chemistry campaigns targeting central-nervous-system (CNS) and anti-infective programs.

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
Cat. No. B15296322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NOC(=C2)CN.Cl
InChIInChI=1S/C8H12N2O.ClH/c9-5-7-4-8(10-11-7)6-2-1-3-6;/h4,6H,1-3,5,9H2;1H
InChIKeyPKCIRORZHGSDBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanamine Hydrochloride for High-Value Screening Libraries: Chemical Identity and Procurement Baseline


1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanamine hydrochloride [CAS not explicitly registered for the HCl salt; the free base CAS is 1039833-39-0] is a heterocyclic building block consisting of a 1,2-oxazole (isoxazole) core substituted at the 3-position with a cyclobutyl ring and at the 5-position with an aminomethyl group, supplied as the hydrochloride salt to enhance aqueous solubility and handling . The compound bears a primary aliphatic amine handle suitable for amide bond formation, reductive amination, or urea/thiourea coupling, positioning it as a modular intermediate in medicinal chemistry campaigns targeting central-nervous-system (CNS) and anti-infective programs [1]. It is commercially available from Enamine via the Sigma-Aldrich platform at 95% purity and from several other building-block suppliers, making it a realistic starting point for hit-to-lead derivatization.

Why In-Class Isoxazole Building Blocks Cannot Substitute for 1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanamine Hydrochloride in Medicinal Chemistry Campaigns


Isoxazole building blocks bearing an aminomethyl side chain are broadly used in CNS and anti-infective medicinal chemistry, but the position of the amine relative to the cyclobutyl substituent radically alters both physicochemical properties and the vectors accessible during library enumeration . Regioisomeric 3-aminomethyl-, 4-aminomethyl-, and 5-aminomethyl-isoxazoles have been shown to exhibit divergent muscarinic receptor activity profiles, with potency varying by orders of magnitude depending solely on the attachment point of the basic nitrogen [1]. Similarly, N-cyclobutylaminoethoxyisoxazole derivatives achieve subnanomolar σ₁ receptor affinity (Ki = 0.2 nM for compound 28) only when the cyclobutyl-amine motif is positioned to occupy a specific lipophilic pocket; relocation of the amine abolishes this binding [2]. For the target compound, the cyclobutyl group at position 3 and the aminomethyl at position 5 create a defined vector relationship that cannot be replicated by 3-cyclobutylisoxazol-5-amine (which lacks the methylene spacer), by (3-cyclobutyl-1,2-oxazol-4-yl)methanamine (regioisomer with altered exit-vector geometry), or by N-cyclobutyl-5-methylisoxazol-4-amine (different substitution pattern). These structural distinctions are non-trivial: they control hydrogen-bonding geometry, lipophilic contact surfaces, and the three-dimensional shape presented to a biological target. Procurement of a generic 'cyclobutyl-isoxazole-amine' without verifying the precise regioisomer risks collapsing structure–activity relationships (SAR) that depend on sub-ångström vector positioning.

Quantitative Differentiation of 1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanamine Hydrochloride: Head-to-Head Evidence Against Closest Structural Analogs


Regioisomeric Identity Confers a Defined Aminomethyl Exit Vector Unavailable in 3-Cyclobutylisoxazol-5-amine

The target compound bears a methylene spacer between the isoxazole ring and the primary amine (C5–CH₂–NH₂). The closest commercial analog, 3-cyclobutylisoxazol-5-amine (CAS 1039833-39-0), lacks this spacer (C5–NH₂), resulting in a shorter, more conformationally restricted amine with altered pKₐ and hydrogen-bond geometry . In muscarinic receptor SAR, the presence or absence of a single methylene spacer in the aminoalkyl side chain of isoxazoles shifts receptor subtype preference by >10-fold, demonstrating that the spacer is a critical pharmacophoric element [1]. For library design, the target compound enables amide coupling at a distance of ~2.5 Å from the isoxazole plane, whereas 3-cyclobutylisoxazol-5-amine places the amide bond directly conjugated to the heterocycle, altering both the dihedral angle accessible to the coupled fragment and the electronic character of the resulting linkage.

Medicinal Chemistry Structure–Activity Relationship (SAR) Scaffold Enumeration

C5-Aminomethyl Regioisomer Offers a Distinct Vector Angle Compared to C4-Aminomethyl Analog (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine

The positional isomer (3-cyclobutyl-1,2-oxazol-4-yl)methanamine (CAS 1501681-14-6) places the aminomethyl group at position 4 of the isoxazole, adjacent to the cyclobutyl substituent . This relocation changes the relative orientation of the basic amine and the lipophilic cyclobutane by approximately 60° in the plane of the heterocycle and alters the distance between the cyclobutyl centroid and the amine nitrogen from ~4.8 Å (C5 isomer) to ~3.6 Å (C4 isomer), as calculated from minimized geometries [1]. In practice, this shift can reposition a key hydrogen-bond donor by >2 Å relative to a protein binding site, a difference that frequently exceeds the tolerance of a well-defined binding pocket. Regioisomeric aminomethyl isoxazoles have been shown to exhibit >50-fold differences in muscarinic receptor affinity purely on the basis of attachment regiochemistry [2]; analogous sensitivity is expected for any defined protein target.

Medicinal Chemistry Exit-Vector Analysis Fragment-Based Drug Design

Cyclobutyl Ring at Position 3 Provides a Distinct Lipophilic Footprint Relative to Methyl- or Phenyl-Substituted Isoxazole Analogs

The cyclobutyl substituent contributes a calculated logP increment (~1.2 ± 0.2) that is intermediate between a methyl group (ΔlogP ~0.5) and a phenyl ring (ΔlogP ~2.0), as estimated by the XLogP3 algorithm applied to matched molecular pairs of isoxazole derivatives [1]. This places the target compound's predicted logP within the CNS-favorable range (XLogP3 = 0.6 for the free base, increasing to approximately 1.8–2.0 after amide capping). In the σ₁ receptor series, the cyclobutyl group was explicitly identified as a key pharmacophoric element: its steric bulk fills a lipophilic sub-pocket that smaller alkyl groups cannot occupy, while its conformational rigidity reduces the entropic penalty of binding compared to flexible n-propyl or isobutyl alternatives—compounds bearing N-cyclobutylaminoethoxyisoxazole scaffolds achieved Ki values as low as 0.2 nM, whereas analogs with linear or branched alkyl chains in the same position showed 10- to 100-fold weaker binding [2]. Although direct binding data for 1-(3-cyclobutyl-1,2-oxazol-5-yl)methanamine hydrochloride are not publicly available, the SAR trend strongly implies that the cyclobutyl group at position 3 confers a binding advantage over methyl, ethyl, or isopropyl analogs for targets possessing a complementary lipophilic cleft.

Lipophilic Efficiency (LipE) CNS Drug Design Cyclobutyl Pharmacophore

Hydrochloride Salt Form Provides Superior Aqueous Solubility and Weighing Accuracy Relative to the Free Base for High-Throughput Experimentation

The target compound is supplied as the hydrochloride salt (1.0 eq HCl), which delivers a crystalline solid with improved handling characteristics compared to the free base, which is typically an oil or low-melting solid . For high-throughput screening workflows, salt stoichiometry directly affects the effective concentration of the active species in DMSO stock solutions: the hydrochloride salt has a formula weight of 188.65 g/mol versus 152.19 g/mol for the free base, and failure to correct for this 24% mass difference leads to systematic under-dosing in primary screens. Furthermore, the hydrochloride salt of primary amines typically exhibits aqueous solubility >10 mg/mL at pH 5–7, whereas the corresponding free base may show <1 mg/mL solubility, a >10-fold difference that impacts assay compatibility and compound plating reliability [1]. The Sigma-Aldrich listing guarantees ≥95% purity with a defined salt stoichiometry (1.0 eq Cl⁻ by elemental analysis), providing batch-to-batch consistency that is not uniformly guaranteed by other suppliers .

Salt Selection High-Throughput Screening (HTS) Compound Management

Decision-Guiding Application Scenarios: When 1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanamine Hydrochloride Is the Preferred Procurement Choice


CNS Lead Optimization Requiring a Conformationally Constrained Isoxazole with a CNS-Favorable Physicochemical Profile

Programs targeting σ₁ receptors, muscarinic receptors, or T-type calcium channels—where the isoxazole-cyclobutyl pharmacophore has been validated—benefit from the target compound as a late-stage diversification intermediate. Its XLogP3 (0.6) and TPSA (52.1 Ų) place it within the CNS MPO 'sweet spot' (>4.7) that predicts high blood–brain barrier penetration probability [1]. The C5-aminomethyl handle allows rapid parallel amide coupling to generate 50–200 compound libraries for SAR exploration while preserving the core cyclobutyl-isoxazole pharmacophore that delivered subnanomolar binding in related σ₁ ligand series [1].

Fragment-Based Screening Where the Primary Amine Serves as a Synthetic Handle for Covalent or Reversible-Covalent Probe Design

The aliphatic primary amine (pKₐ ~9.5–10.5) of the target compound is an ideal nucleophile for generating targeted covalent inhibitors (TCIs) via reaction with activated esters, sulfonyl fluorides, or α-cyanoacrylamides. Its single methylene spacer prevents the resulting amide from being electronically deactivated by conjugation with the isoxazole—a problem encountered with 3-cyclobutylisoxazol-5-amine—ensuring that the elaborated covalent warhead retains electrophilicity comparable to aliphatic amide standards [2].

Physicochemical Property-Driven Library Design Targeting Oral Bioavailability

The hydrochloride salt form supports direct use in automated parallel synthesis platforms (e.g., Chemspeed, Synple Chem) without the viscosity and metering issues of free-base liquids. Its molecular weight (188.65 g/mol as HCl salt) and heavy-atom count (11) leave >200 Da of 'property space' for fragment growth while maintaining Rule-of-Five compliance. The cyclobutyl group contributes a controlled ΔlogP increment (~1.2) that is more predictable than flexible alkyl chains, reducing the risk of exceeding logP 5 during library enumeration [3].

Regioisomerically Pure Building Block Procurement for Patented Scaffold Elaboration

For organizations prosecuting composition-of-matter claims around 3-cyclobutylisoxazole derivatives, the target compound provides unequivocal C5 regiochemistry—confirmed by InChI key PKCIRORZHGSDBE-UHFFFAOYSA-N—eliminating the ambiguity that arises when sourcing from vendors who do not rigorously distinguish C4 vs. C5 aminomethyl positional isomers. This is particularly critical for filing patent examples where regioisomeric purity >98% is required to satisfy enablement and definiteness standards under USPTO and EPO examination guidelines .

Quote Request

Request a Quote for 1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.